molecular formula C16H12ClN5O2 B8687057 4-chloro-N-(2-methyl-5-nitrophenyl)-6-pyridin-3-ylpyrimidin-2-amine

4-chloro-N-(2-methyl-5-nitrophenyl)-6-pyridin-3-ylpyrimidin-2-amine

Cat. No.: B8687057
M. Wt: 341.75 g/mol
InChI Key: DZVVYGFPLFAFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methyl-5-nitrophenyl)-6-pyridin-3-ylpyrimidin-2-amine is a useful research compound. Its molecular formula is C16H12ClN5O2 and its molecular weight is 341.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12ClN5O2

Molecular Weight

341.75 g/mol

IUPAC Name

4-chloro-N-(2-methyl-5-nitrophenyl)-6-pyridin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C16H12ClN5O2/c1-10-4-5-12(22(23)24)7-13(10)19-16-20-14(8-15(17)21-16)11-3-2-6-18-9-11/h2-9H,1H3,(H,19,20,21)

InChI Key

DZVVYGFPLFAFED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC(=CC(=N2)Cl)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under inert atmosphere, 27 g 6-hydroxy-N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine amine in 125 mL phosphorous oxychloride is suspended, and 11.5 g potassium carbonate is added portionwise. The mixture is heated to 50° C. for 6 hours under stirring. At the end of the reaction, the suspension is concentrated to residue, it is diluted with water, cooled, and the precipitate is filtrated. Upon drying, 26.6 g of product with HPLC purity of 80% (A %) is achieved, identified through LC-MS and 1H-NMR. Such raw product also contains a by-product, in an amount of about 15% (A %) which, during the following reduction reaction, still yields the desired product (4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine). The raw material, therefore, is employed as is in the example 13.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three

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